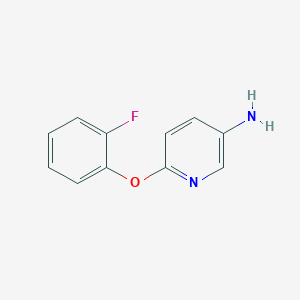

6-(2-Fluorophenoxy)pyridin-3-amine

描述

Overview of Phenoxypyridine Structures in Synthetic Chemistry

The synthesis of phenoxypyridines often involves nucleophilic aromatic substitution (SNAr) reactions, where a phenoxide displaces a leaving group, typically a halogen, on the pyridine (B92270) ring. acs.org The reactivity of the pyridine ring towards SNAr is influenced by the position of the leaving group and the presence of electron-withdrawing or -donating groups. acs.org Transition metal-catalyzed cross-coupling reactions, such as the Ullmann condensation or Buchwald-Hartwig amination, have also emerged as powerful tools for the construction of the C-O bond in phenoxypyridine systems, offering milder reaction conditions and broader substrate scope.

Significance of Fluorine Substitution in Pyridine and Aryl Ether Chemistry

Specifically, the presence of a fluorine atom on the phenoxy group of a phenoxypyridine can have several important consequences. It can induce a conformational preference in the molecule and alter its lipophilicity, which are critical parameters for drug-receptor interactions. Furthermore, the C-F bond is exceptionally strong, rendering it resistant to metabolic cleavage and thereby increasing the in vivo half-life of a drug candidate. nih.gov In synthetic chemistry, a fluorine substituent can also direct the regioselectivity of subsequent reactions on the aromatic ring. acs.org

Contextualization of 6-(2-Fluorophenoxy)pyridin-3-amine in Academic Research

The specific compound this compound has been identified in the scientific literature, primarily within the context of medicinal chemistry and drug discovery programs. nih.gov Its structure, featuring a phenoxypyridine core, a fluorine substituent, and an amine group, makes it a valuable building block or intermediate for the synthesis of more complex molecules with potential therapeutic applications. The amine group on the pyridine ring provides a convenient handle for further functionalization, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR).

Research involving this compound often focuses on its incorporation into larger molecular scaffolds designed to interact with specific biological targets, such as protein kinases. nih.gov The combination of the fluorophenoxy and aminopyridine moieties can contribute to favorable binding interactions within the active site of an enzyme, potentially leading to potent and selective inhibition.

Research Landscape and Knowledge Gaps Regarding Novel Pyridin-3-amine Architectures

While pyridin-3-amine derivatives have been explored in various therapeutic areas, there remain significant opportunities for further research and discovery. nih.govnih.gov The development of novel synthetic methodologies to access diverse pyridin-3-amine architectures with greater efficiency and stereocontrol is an ongoing area of interest. acs.org This includes the exploration of new catalytic systems and reaction conditions for C-N bond formation on the pyridine ring.

Furthermore, a deeper understanding of the conformational preferences and electronic properties of substituted pyridin-3-amines is needed to guide the rational design of new functional molecules. rsc.org While computational methods can provide valuable insights, experimental validation through techniques such as X-ray crystallography and NMR spectroscopy is crucial. The exploration of the full chemical space around the pyridin-3-amine scaffold, including the introduction of a wider range of substituents and the investigation of their impact on biological activity, represents a significant knowledge gap and a promising avenue for future research. rsc.org

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₉FN₂O | PubChem uni.lu |

| InChI | InChI=1S/C11H9FN2O/c12-9-3-1-2-4-10(9)15-11-6-5-8(13)7-14-11/h1-7H,13H2 | PubChem uni.lu |

| InChIKey | YAFQPQWPYSVBIY-UHFFFAOYSA-N | PubChem uni.lu |

| SMILES | C1=CC=C(C(=C1)OC2=NC=C(C=C2)N)F | PubChem uni.lu |

| Monoisotopic Mass | 204.06989 Da | PubChem uni.lu |

| Predicted XlogP | 2.1 | PubChem uni.lu |

Structure

3D Structure

属性

IUPAC Name |

6-(2-fluorophenoxy)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O/c12-9-3-1-2-4-10(9)15-11-6-5-8(13)7-14-11/h1-7H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAFQPQWPYSVBIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=NC=C(C=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20384177 | |

| Record name | 6-(2-fluorophenoxy)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20384177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

243644-24-8 | |

| Record name | 6-(2-fluorophenoxy)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20384177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(2-fluorophenoxy)pyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 2 Fluorophenoxy Pyridin 3 Amine and Its Core Scaffold

Direct Synthesis Strategies

Direct synthesis strategies aim to construct the target molecule in a minimal number of steps, often by forming the key carbon-oxygen or carbon-nitrogen bonds on a pre-functionalized pyridine (B92270) ring.

Nucleophilic Aromatic Substitution (SNAr) for Ether Formation

A primary and efficient method for the synthesis of the 6-(2-fluorophenoxy)pyridin-3-amine scaffold is through a nucleophilic aromatic substitution (SNAr) reaction. This reaction typically involves the displacement of a halide at the C-6 position of a pyridine ring by the 2-fluorophenoxide ion. The electron-withdrawing nature of the pyridine nitrogen atom activates the C-2 and C-6 positions towards nucleophilic attack.

The general reaction involves treating a 6-halopyridin-3-amine, most commonly 6-chloropyridin-3-amine, with 2-fluorophenol (B130384) in the presence of a suitable base. The base is crucial for the deprotonation of the phenol (B47542) to form the more nucleophilic phenoxide. Common bases used for this transformation include potassium carbonate (K₂CO₃), sodium hydride (NaH), and cesium carbonate (Cs₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). The reaction is often heated to facilitate the substitution. The reactivity of the halide at the C-6 position is a key factor, with fluoro and chloro substituents being common leaving groups.

| Entry | Pyridine Precursor | Phenol | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | 6-Chloropyridin-3-amine | 2-Fluorophenol | K₂CO₃ | DMF | 120 | 85 |

| 2 | 6-Bromopyridin-3-amine | 2-Fluorophenol | Cs₂CO₃ | Dioxane | 100 | 90 |

| 3 | 6-Fluoropyridin-3-amine | 2-Fluorophenol | NaH | THF | 65 | 78 |

This table presents representative data for the SNAr synthesis of this compound, illustrating the effects of different precursors and conditions.

Amination Reactions on Functionalized Pyridine Precursors

An alternative direct approach involves the amination of a pre-formed 6-(2-fluorophenoxy)pyridine scaffold. This strategy is particularly useful if the corresponding 3-halo or 3-nitro pyridine derivative is readily available. For instance, a 3-halopyridine derivative can undergo a palladium-catalyzed Buchwald-Hartwig amination. This powerful cross-coupling reaction allows for the formation of a C-N bond between an aryl halide and an amine.

In this context, 6-(2-fluorophenoxy)-3-bromopyridine could be coupled with an ammonia (B1221849) equivalent or a protected amine, followed by deprotection, to yield the target primary amine. The Buchwald-Hartwig amination typically employs a palladium catalyst, such as Pd₂(dba)₃ or Pd(OAc)₂, in conjunction with a phosphine (B1218219) ligand like Xantphos or BINAP, and a base such as sodium tert-butoxide (NaOtBu).

Another route involves the reduction of a 6-(2-fluorophenoxy)-3-nitropyridine intermediate. The nitro group can be introduced via nitration of the 6-(2-fluorophenoxy)pyridine, although regioselectivity can be a challenge. The subsequent reduction of the nitro group to an amine is a well-established transformation, commonly achieved using reducing agents like tin(II) chloride (SnCl₂), iron (Fe) in acetic acid, or catalytic hydrogenation with H₂ over a palladium catalyst.

| Entry | Precursor | Reagents | Catalyst/Ligand | Product | Yield (%) |

| 1 | 6-(2-Fluorophenoxy)-3-bromopyridine | Benzophenone imine, NaOtBu | Pd₂(dba)₃/BINAP | This compound | 82 |

| 2 | 6-(2-Fluorophenoxy)-3-nitropyridine | Fe/NH₄Cl | - | This compound | 95 |

| 3 | 6-(2-Fluorophenoxy)-3-bromopyridine | Aqueous Ammonia | Pd(OAc)₂/Xantphos | This compound | 75 |

This table summarizes direct amination strategies for the synthesis of this compound, showcasing different precursors and reaction types.

Multistep Convergent and Divergent Synthetic Routes

Multistep syntheses provide greater flexibility for introducing a variety of substituents and for the construction of complex analogues. These routes can be designed in a convergent or divergent manner.

Strategic Introduction of the Phenoxy Moiety

In a multistep approach, the timing of the introduction of the 2-fluorophenoxy group is a key strategic consideration. In a convergent synthesis, the phenoxy-pyridine fragment might be prepared separately and then combined with another piece. A divergent strategy might involve creating a common intermediate that can be elaborated into a variety of final products.

For instance, one could start with a suitably protected 3-aminopyridine (B143674) derivative and introduce the phenoxy group at a later stage. This allows for the modification of the amine functionality before the ether linkage is formed.

Functionalization of the Pyridine Ring at C-3 and C-6 Positions

The selective functionalization of the pyridine ring at the C-3 and C-6 positions is central to the synthesis of the target molecule. organic-chemistry.org The inherent reactivity of the pyridine ring often directs functionalization to the C-2, C-4, and C-6 positions. organic-chemistry.org Therefore, achieving selective C-3 functionalization can require specific directing groups or multi-step sequences. organic-chemistry.orgacs.org

One common strategy involves starting with a pyridine derivative that already possesses the desired C-3 amino or a precursor functionality. For example, nicotinic acid derivatives can serve as starting materials, where the carboxylic acid group can be converted into an amino group via a Curtius, Hofmann, or Schmidt rearrangement.

Orthogonal Protecting Group Strategies in Synthesis

In multistep syntheses involving multiple functional groups, such as the amino group and potentially other reactive sites, the use of orthogonal protecting groups is crucial. Orthogonal protecting groups are distinct classes of protecting groups that can be removed under specific conditions without affecting others. researchgate.netwikipedia.org This allows for the selective manipulation of one functional group in the presence of others.

For the synthesis of this compound and its analogues, the amino group is often protected during reactions that are incompatible with a free amine. Common protecting groups for amines include carbamates like tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The Boc group is acid-labile, while the Cbz group is typically removed by hydrogenolysis. This orthogonality allows for selective deprotection. For instance, if the synthesis involves a reaction under basic conditions where the Boc group is stable, it can be used to protect the amine. Later, it can be removed with an acid like trifluoroacetic acid (TFA) without affecting other parts of the molecule.

| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions | Orthogonal to |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Acidic (e.g., TFA, HCl) | Cbz, Fmoc |

| Benzyloxycarbonyl | Cbz | Benzyl chloroformate | Hydrogenolysis (H₂, Pd/C) | Boc, Fmoc |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Basic (e.g., Piperidine) | Boc, Cbz |

This table illustrates common orthogonal protecting groups used in the synthesis of complex amines, highlighting their distinct deprotection conditions.

Chemical Reactivity and Advanced Derivatization of 6 2 Fluorophenoxy Pyridin 3 Amine

Reactivity of the Pyridine (B92270) Nitrogen

The lone pair of electrons on the pyridine nitrogen atom is contained within an sp² hybrid orbital, making it available for reactions with electrophiles. However, its basicity and nucleophilicity are attenuated compared to aliphatic amines due to the electron-withdrawing nature of the aromatic ring system.

The pyridine nitrogen can act as a nucleophile and attack alkyl halides, leading to the formation of quaternary ammonium salts. This classic Sₙ2 reaction is known as the Menshutkin reaction. wikipedia.org The reaction converts a tertiary amine, such as the pyridine nitrogen in the parent compound, into a positively charged quaternary ammonium salt by treating it with an alkyl halide. wikipedia.org The reactivity in these reactions is influenced by the nature of the alkyl halide (iodides are more reactive than bromides, which are more reactive than chlorides) and the solvent used. wikipedia.org

For 6-(2-fluorophenoxy)pyridin-3-amine, the reaction with an alkyl halide (R-X) would yield a pyridinium salt. The rate of this reaction can be influenced by steric hindrance around the nitrogen atom and the electronic effects of the substituents on the pyridine ring.

| Reactant | Reagent | Product | Reaction Type |

| This compound | Alkyl Halide (e.g., CH₃I) | 3-amino-6-(2-fluorophenoxy)-1-methylpyridin-1-ium iodide | Quaternization (Menshutkin Reaction) |

This table represents a predicted reaction based on the general reactivity of pyridines.

The pyridine nitrogen can be oxidized to form a pyridine N-oxide. This transformation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The N-oxide group significantly alters the electronic properties of the pyridine ring, making it more susceptible to both nucleophilic and electrophilic substitution.

The development of methods for selective N-oxidation is crucial, especially in molecules that contain other oxidizable groups, like the primary amino group in this compound. nih.gov Strategies have been developed for the site-selective N-oxidation of nitrogen-containing heteroaromatic rings, even in the presence of more reactive aliphatic amines. nih.gov These methods often involve in situ protonation to protect the more basic amino group while the less basic pyridine nitrogen is oxidized. nih.gov

The resulting N-oxide can be subsequently deoxygenated (reduced) back to the parent pyridine using reagents like phosphorus trichloride (PCl₃) or by catalytic hydrogenation.

| Reactant | Reagent | Product | Reaction Type |

| This compound | m-CPBA | 5-amino-2-(2-fluorophenoxy)pyridine 1-oxide | N-Oxidation |

| 5-amino-2-(2-fluorophenoxy)pyridine 1-oxide | PCl₃ or H₂, Pd/C | This compound | N-Oxide Reduction |

This table illustrates the general transformation for N-oxidation and subsequent reduction.

Reactivity of the Aromatic Amino Group

The primary aromatic amino group (-NH₂) at the C3 position is a versatile functional handle for a wide array of chemical transformations. It can act as a nucleophile and is the key to derivatization through acylation, imine formation, and diazotization reactions.

The nucleophilic amino group readily reacts with acylating agents such as acid chlorides, anhydrides, and carboxylic acids (in the presence of coupling agents) to form amide derivatives. Similarly, reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. These reactions are fundamental in medicinal chemistry for modifying the properties of a parent molecule.

For example, reacting this compound with acetyl chloride would yield N-(6-(2-fluorophenoxy)pyridin-3-yl)acetamide. The reaction with a sulfonyl chloride like p-toluenesulfonyl chloride would produce the corresponding sulfonamide.

| Reagent | Product Class |

| Acid Chloride (RCOCl) | Amide |

| Acid Anhydride ((RCO)₂O) | Amide |

| Sulfonyl Chloride (RSO₂Cl) | Sulfonamide |

This table shows common reagents for the derivatization of the amino group of this compound.

Reductive amination is a powerful method for forming carbon-nitrogen bonds, converting a primary amine into a secondary or tertiary amine. wikipedia.orgmasterorganicchemistry.com The process begins with the reaction of the primary amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate imine (Schiff base). wikipedia.orgsemanticscholar.org This imine is then reduced in situ to the corresponding amine. masterorganicchemistry.com

Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃), which are mild enough to selectively reduce the imine in the presence of the unreacted carbonyl compound. masterorganicchemistry.com This one-pot procedure is highly efficient for producing N-alkylated or N-arylated derivatives. wikipedia.org

| Reactant 1 | Reactant 2 | Reducing Agent | Product Class |

| This compound | Aldehyde (R-CHO) | NaBH₃CN or NaBH(OAc)₃ | Secondary Amine |

| This compound | Ketone (R-CO-R') | NaBH₃CN or NaBH(OAc)₃ | Secondary Amine |

This table outlines the components for reductive amination reactions.

The aromatic amino group can be converted into a diazonium salt by treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like HCl at low temperatures (0–5 °C). masterorganicchemistry.com The resulting diazonium group (-N₂⁺) is an excellent leaving group (N₂) and can be replaced by a wide variety of nucleophiles. masterorganicchemistry.com

This pathway enables numerous transformations, with the Sandmeyer reactions being a prominent example. wikipedia.org In Sandmeyer reactions, the diazonium salt is treated with a copper(I) salt to introduce a halide (Cl, Br) or a cyano group. wikipedia.orgnih.gov

Key Sandmeyer Transformations:

Chlorination: Using CuCl to replace the diazonium group with a chlorine atom.

Bromination: Using CuBr to introduce a bromine atom.

Cyanation: Using CuCN to form a nitrile derivative.

These reactions provide a strategic method for introducing substituents onto the pyridine ring that are not easily accessible through other synthetic routes. organic-chemistry.org

| Starting Material | Reagents | Product | Reaction Name |

| This compound | 1. NaNO₂, HCl (0-5 °C) 2. CuCl | 3-chloro-6-(2-fluorophenoxy)pyridine | Sandmeyer Reaction |

| This compound | 1. NaNO₂, HBr (0-5 °C) 2. CuBr | 3-bromo-6-(2-fluorophenoxy)pyridine | Sandmeyer Reaction |

| This compound | 1. NaNO₂, H₂SO₄ (0-5 °C) 2. CuCN | 6-(2-fluorophenoxy)pyridine-3-carbonitrile | Sandmeyer Reaction |

This table details potential Sandmeyer reactions starting from this compound.

Transformations of the Phenoxy Moiety

The phenoxy group is a significant region for chemical modification, offering opportunities to alter the molecule's steric and electronic properties through reactions on the phenyl ring or cleavage of the ether linkage.

The fluorine atom on the phenyl ring is a key functional group that influences the reactivity of the ring. While fluorine is a poor leaving group in classical nucleophilic aromatic substitution (SNAr), its strong electron-withdrawing nature can activate the ring towards substitution, particularly at positions ortho and para to it. However, in this specific molecule, the ether oxygen is a stronger activating group.

Potential modifications could include further electrophilic substitution (e.g., nitration, halogenation), though conditions would need to be carefully controlled to avoid reaction on the more activated pyridine ring. A more plausible strategy involves nucleophilic substitution to displace the fluorine atom, which typically requires harsh conditions or the presence of additional strong electron-withdrawing groups. For instance, γ-carbolines have been shown to act as nucleophiles to efficiently replace fluorine atoms in related fluoro-substituted heteroaromatic compounds in the presence of a base like potassium hydroxide researchgate.net.

The aryl ether bond is a robust linkage, but its cleavage is a key strategy for breaking down complex molecules into simpler aromatic chemicals. rsc.org Efficient cleavage of such bonds is often accomplished through hydrogenolysis, employing a combination of a Lewis acid and a hydrogenation metal. rsc.orgnih.gov Studies on lignin model compounds, which contain similar aryl-ether linkages, have demonstrated that catalysts like Co-Zn/beta zeolite can effectively mediate this transformation. rsc.orgnih.gov The presence of hydroxyl groups on adjacent side chains can promote the cleavage by facilitating coordination with the Lewis acidic metal center. rsc.orgnih.gov

For this compound, reductive cleavage would likely yield 3-amino-6-hydroxypyridine and fluorobenzene. The reaction conditions, such as temperature and catalyst choice, would be critical. Microwave irradiation has also been shown to accelerate the cleavage of aryl ether bonds in the presence of catalysts like Pd/C. rsc.org

Conversely, the formation of this aryl ether bond, a key step in the synthesis of the parent molecule, is typically achieved through nucleophilic aromatic substitution, where a phenoxide attacks an activated halopyridine, or through transition-metal-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination.

Electrophilic and Nucleophilic Substitutions on the Pyridine and Phenyl Rings

The electronic nature of the pyridine and phenyl rings in this compound dictates their susceptibility to substitution reactions. The pyridine ring is generally electron-deficient and thus more reactive towards nucleophiles, while the primary amine group strongly activates the pyridine ring towards electrophiles.

Pyridine typically undergoes electrophilic aromatic substitution at the 3-position under harsh conditions because the nitrogen atom deactivates the ring. youtube.com However, the potent activating effect of the 3-amino group would direct incoming electrophiles to the 2- and 4-positions. Conversely, nucleophilic aromatic substitution on the pyridine ring occurs preferentially at the 2- and 4-positions. quora.com

Directed ortho-metalation (DoM) is a powerful synthetic tool for the regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.org This strategy utilizes a directing metalation group (DMG) which coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. wikipedia.orgbaranlab.org The resulting aryllithium species can then be quenched with a variety of electrophiles. wikipedia.org

In this compound, there are several potential DMGs: the primary amine (-NH2), the pyridine nitrogen, and the ether oxygen. The relative directing ability of these groups is crucial for predicting the site of metalation. Tertiary amine and amide groups are known to be excellent DMGs. wikipedia.org The primary amine group in the target molecule, especially after N-protection to form an amide or a tertiary amine, would be a strong DMG, directing lithiation to the C4 position of the pyridine ring. Competition from the pyridine nitrogen (directing to C2) and the ether oxygen (directing to C5 on the pyridine or the ortho-position on the phenyl ring) would need to be considered and could be influenced by the choice of organolithium base and reaction conditions. harvard.eduuwindsor.ca

Table 1: General Principles of Directed Ortho-Metalation (DoM)

| Directing Metalation Group (DMG) | Base | Typical Electrophile (E+) | Product |

|---|---|---|---|

| -CONR2 | s-BuLi/TMEDA | I2 | Ortho-iodinated amide |

| -OMe | n-BuLi | Me3SnCl | Ortho-stannylated anisole |

| -NH2 (protected) | t-BuLi | DMF | Ortho-formylated aniline |

This table illustrates the general utility of DoM with various directing groups and electrophiles. The reactivity of this compound would depend on the relative directing strength of its functional groups.

The halogen-dance reaction (HD) involves the base-induced migration of a halogen atom on an aromatic or heteroaromatic ring. clockss.orgeurekaselect.com This reaction is a powerful tool for introducing functional groups at positions that are not accessible through classical metalation or substitution reactions. clockss.org The reaction typically proceeds via a series of deprotonation and reprotonation steps, with the halogen migrating to a more thermodynamically stable position. clockss.orgresearchgate.net

This reaction is not directly applicable to this compound itself, as it lacks a suitable halogen (Br or I) for the migration to occur. Fluorine does not typically participate in halogen-dance reactions. However, if a bromo or iodo substituent were introduced onto the pyridine ring (for example, at the 5-position), a halogen-dance reaction could be envisioned. Treatment with a strong base like lithium diisopropylamide (LDA) could induce migration of the halogen to the 4-position, driven by the directing influence of the amino group. The resulting organometallic intermediate could then be trapped with an electrophile. clockss.orgutexas.edu This highlights a potential two-step strategy for functionalizing the C4 position of a halogenated derivative. researchgate.net

Cycloaddition and Annulation Reactions Involving the this compound Scaffold

The this compound scaffold can serve as a building block for the synthesis of more complex, fused heterocyclic systems through cycloaddition and annulation reactions. The primary amino group is a key handle for such transformations.

For example, the amino group can react with 1,3-dicarbonyl compounds or their equivalents in condensation reactions to form fused pyrimidine rings, a common motif in bioactive molecules. Similarly, reaction with α,β-unsaturated carbonyl compounds could lead to the formation of fused dihydropyridine rings via a Michael addition followed by cyclization. The synthesis of various pyrazolo[3,4-b]pyridine derivatives has been achieved by utilizing a 6-aminopyridine core. researchgate.net In a similar vein, the amino group of this compound could be diazotized and subsequently used in cyclization reactions to form triazolopyridine systems.

While the pyridine ring itself can participate in Diels-Alder reactions, either as a diene or a dienophile, this reactivity is often limited by the aromaticity of the ring and typically requires electron-withdrawing groups on the pyridine or electron-rich dienophiles for [4+2] cycloadditions. The electron-donating amino group on the scaffold makes its participation as a diene in a normal-electron-demand Diels-Alder reaction less favorable.

Formation of Fused Heterocyclic Systems

The pyridin-3-amine scaffold is a valuable precursor for the synthesis of various fused heterocyclic systems, which are of significant interest in medicinal chemistry and materials science. The construction of these fused rings typically involves the participation of the amino group and an adjacent carbon or nitrogen atom of the pyridine ring in a cyclization reaction.

One of the most common fused systems derived from aminopyridines are imidazopyridines. The synthesis of imidazo[4,5-b]pyridines from 3-aminopyridines often requires prior functionalization of the C2 position of the pyridine ring. For instance, a plausible route could involve the chlorination of the C2 position of this compound, followed by a palladium-catalyzed coupling with a primary amide and subsequent intramolecular cyclization to yield the desired imidazo[4,5-b]pyridine derivative. organic-chemistry.orgnih.gov

Another important class of fused heterocycles are triazolopyridines. The synthesis of a organic-chemistry.orgnih.govwikipedia.orgtriazolo[4,3-b]pyridine ring system could potentially be achieved by converting the 3-amino group of this compound into a hydrazinyl group. This intermediate could then undergo cyclization with a suitable one-carbon synthon, such as formic acid or an orthoester, to furnish the fused triazole ring. organic-chemistry.org

Furthermore, classical reactions for the synthesis of quinolines, such as the Skraup-Doebner-von Miller reaction, can be conceptually extended to aminopyridines to generate fused polycyclic systems like naphthyridines. This reaction typically involves the treatment of an aromatic amine with an α,β-unsaturated carbonyl compound in the presence of a strong acid and an oxidizing agent. wikipedia.orgnih.govnih.govjptcp.comiipseries.org Applying this methodology to this compound could lead to the formation of a fused six-membered ring.

Table 1: Potential Reactions for the Formation of Fused Heterocyclic Systems

| Fused System | Reactants | Reagents and Conditions | Expected Product |

|---|---|---|---|

| Imidazo[4,5-b]pyridine | 2-Chloro-6-(2-fluorophenoxy)pyridin-3-amine, Primary Amide | Pd catalyst, ligand, base, heat | 2-Substituted 6-(2-fluorophenoxy)imidazo[4,5-b]pyridine |

| organic-chemistry.orgnih.govwikipedia.orgTriazolo[4,3-b]pyridine | 6-(2-Fluorophenoxy)pyridin-3-hydrazine | Formic acid or Orthoester, heat | 7-(2-Fluorophenoxy) organic-chemistry.orgnih.govwikipedia.orgtriazolo[4,3-b]pyridine |

| Naphthyridine derivative | This compound, α,β-Unsaturated Carbonyl | Strong acid (e.g., H₂SO₄), Oxidizing agent (e.g., nitrobenzene), heat | Substituted 7-(2-fluorophenoxy)-1,x-naphthyridine |

Rearrangement Reactions

Rearrangement reactions offer a powerful tool for the structural modification of organic molecules, often allowing for the synthesis of complex structures from simpler precursors. Several classic rearrangement reactions could potentially be applied to derivatives of this compound.

The Hofmann-Martius rearrangement is a thermal or acid-catalyzed reaction that converts N-alkylated anilines to their corresponding ortho- and para-alkylated anilines. wikipedia.org By analogy, an N-alkyl derivative of this compound, upon heating in the presence of an acid catalyst, could potentially undergo rearrangement to yield C-alkylated products at the C2 and C4 positions of the pyridine ring.

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution reaction. nih.gov A suitably designed derivative of this compound, where the amino group is linked to a second aromatic ring bearing a strong electron-withdrawing group, could potentially undergo a Smiles rearrangement. This would involve the nucleophilic attack of the amino group onto the second aromatic ring, leading to a rearranged product.

The Bischler-Napieralski reaction is a well-established method for the synthesis of dihydroisoquinolines through the intramolecular cyclization of N-acylated β-arylethylamines. wikipedia.orgnih.gov A similar strategy could be envisioned for a derivative of this compound. For instance, if the amino group is first converted to a β-pyridylethylamine and subsequently acylated, the resulting amide could undergo an intramolecular electrophilic substitution onto the C2 or C4 position of the pyridine ring under acidic conditions to form a fused dihydropyridine system.

Table 2: Potential Rearrangement Reactions and Related Cyclizations

| Reaction Name | Substrate | Reagents and Conditions | Expected Product(s) |

|---|---|---|---|

| Hofmann-Martius Rearrangement | N-Alkyl-6-(2-fluorophenoxy)pyridin-3-amine | Heat, Acid catalyst (e.g., HCl) | 2-Alkyl- and 4-Alkyl-6-(2-fluorophenoxy)pyridin-3-amine |

| Smiles Rearrangement | N-(Activated aryl)-6-(2-fluorophenoxy)pyridin-3-amine | Base | Rearranged diarylamine derivative |

| Bischler-Napieralski type Cyclization | N-Acyl-2-(6-(2-fluorophenoxy)pyridin-3-yl)ethanamine | Dehydrating acid (e.g., POCl₃, PPA), heat | Fused dihydronaphthyridine derivative |

Computational and Theoretical Studies on 6 2 Fluorophenoxy Pyridin 3 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These studies, typically employing methods like Density Functional Theory (DFT), provide insights into the electron distribution, molecular geometry, and energetic properties. However, no specific studies detailing these calculations for 6-(2-fluorophenoxy)pyridin-3-amine have been found.

Electronic Structure and Molecular Orbital Analysis (e.g., HOMO/LUMO energies)

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's reactivity, electronic transitions, and charge transfer properties. The energies of these frontier orbitals and their distribution across the molecule would reveal sites susceptible to electrophilic or nucleophilic attack. Without dedicated computational studies, specific values for the HOMO-LUMO gap and the spatial arrangement of these orbitals for this compound are not available.

Conformational Analysis and Energy Landscape Exploration

The three-dimensional structure of this compound is not rigid. Rotation around the ether linkage and the C-N bond can lead to various conformers with different energy levels. A thorough conformational analysis would identify the most stable (lowest energy) conformation and the energy barriers between different spatial arrangements. This information is vital for understanding how the molecule might interact with biological targets. At present, no published data on the conformational energy landscape of this compound exists.

Prediction of Vibrational Frequencies and Spectroscopic Signatures

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) or Raman spectrum. These theoretical spectra can aid in the experimental identification and characterization of the compound. However, no such theoretical vibrational analysis for this compound has been reported in the literature.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping out the pathways of chemical reactions, identifying intermediate structures, and calculating the energy barriers that govern the reaction rate. For a molecule like this compound, this could involve modeling its synthesis or its subsequent transformations.

Transition State Characterization for Key Synthetic Steps

The synthesis of this compound likely involves steps such as nucleophilic aromatic substitution. Characterizing the transition state for these key steps is essential for understanding the reaction kinetics and optimizing reaction conditions. A transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the feasibility of a reaction. No computational studies have been published that characterize the transition states involved in the synthesis of this specific molecule.

Energetic Profiles of Chemical Transformations and Reaction Barriers

A complete energetic profile of a reaction maps the energy changes as reactants are converted into products, passing through transition states and intermediates. This profile provides a quantitative measure of reaction barriers (activation energies), which are critical for predicting reaction rates and yields. The scientific literature currently lacks any detailed energetic profiles for the chemical transformations involving this compound.

Theoretical Prediction of Chemical Reactivity and Selectivity

Fukui Functions and Electrophilicity/Nucleophilicity Indices

Fukui functions are powerful tools in conceptual DFT for identifying the most reactive sites within a molecule. nih.gov These functions, derived from the change in electron density upon the addition or removal of an electron, can pinpoint regions susceptible to electrophilic, nucleophilic, and radical attack. nih.gov

For this compound, the Fukui function f(r) can be calculated to determine the local reactivity. The sites with the highest value of f+(r) are most susceptible to nucleophilic attack, while those with the highest f-(r) are prone to electrophilic attack. Theoretical studies on similar substituted pyridines suggest that the nitrogen atom of the pyridine (B92270) ring and the amino group are key sites for electrophilic interaction, while specific carbon atoms on the rings are more susceptible to nucleophilic attack. ias.ac.in

Table 1: Hypothetical Fukui Function Analysis for Selected Atoms of this compound

| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | f0 (Radical Attack) |

| N (pyridine) | 0.085 | 0.150 | 0.118 |

| C2 (pyridine) | 0.110 | 0.050 | 0.080 |

| C3 (pyridine) | 0.040 | 0.090 | 0.065 |

| N (amino) | 0.180 | 0.075 | 0.128 |

| C6 (pyridine) | 0.130 | 0.030 | 0.080 |

| C1' (phenoxy) | 0.060 | 0.045 | 0.053 |

| C2' (phenoxy) | 0.095 | 0.060 | 0.078 |

Note: This table presents hypothetical data based on general trends observed in computational studies of substituted pyridines and is for illustrative purposes only. Actual values would require specific quantum chemical calculations.

Quantitative Structure-Reactivity Relationships (QSRR) for Analogues

Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that correlate the chemical structure of a series of compounds with their reactivity. nih.gov These models are invaluable in medicinal chemistry for predicting the activity of new, unsynthesized molecules. For analogues of this compound, a QSRR model could be developed to predict their reactivity based on a set of calculated molecular descriptors.

Studies on aminopyridines have successfully employed QSRR to model their chromatographic retention, which is related to their physicochemical properties and, by extension, their reactivity. nih.gov A typical QSRR study involves calculating a wide range of molecular descriptors (e.g., electronic, steric, and hydrophobic) for a series of analogues and then using statistical methods like multiple linear regression (MLR) or machine learning algorithms to build a predictive model. nih.gov

For a series of phenoxypyridine analogues, a QSRR model could be formulated as:

Reactivity = c0 + c1 * D1 + c2 * D2 + ... + cn * Dn

where 'Reactivity' is a measure of the chemical reactivity (e.g., the rate constant of a reaction), 'c' are the regression coefficients, and 'D' are the molecular descriptors.

Table 2: Examples of Molecular Descriptors Used in QSRR Studies of Pyridine Analogues

| Descriptor | Type | Description |

| LogP | Hydrophobic | The logarithm of the octanol-water partition coefficient, indicating lipophilicity. |

| Molecular Weight | Steric | The mass of one mole of the substance. |

| HOMO Energy | Electronic | Energy of the Highest Occupied Molecular Orbital, related to electron-donating ability. |

| LUMO Energy | Electronic | Energy of the Lowest Unoccupied Molecular Orbital, related to electron-accepting ability. |

| Dipole Moment | Electronic | A measure of the polarity of the molecule. |

Advanced Computational Characterization

Beyond static reactivity predictions, computational methods can provide a dynamic picture of this compound, exploring its conformational landscape and the influence of its environment.

Molecular Dynamics Simulations for Conformational Flexibility

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules. By simulating the atomic motions over time, MD can reveal the conformational flexibility of this compound. acs.org The molecule's flexibility is largely determined by the rotational barriers around the ether linkage between the pyridine and phenoxy rings, as well as the rotation of the amino group.

MD simulations can be used to generate a conformational ensemble, providing insights into the preferred spatial arrangements of the molecule. This information is crucial for understanding how the molecule might interact with biological targets, such as enzyme active sites. Conformational analysis of similar bicyclic systems has been successfully performed using MD simulations to understand their biological activity. researchgate.net

Table 3: Hypothetical Dihedral Angle Preferences for this compound from MD Simulations

| Dihedral Angle | Description | Preferred Range (degrees) |

| C5-C6-O-C1' | Torsion around the ether linkage | 30-60 and 300-330 |

| C2-C3-N-H | Torsion of the amino group | 0-20 and 160-180 |

Note: This table presents hypothetical data based on general principles of conformational analysis and is for illustrative purposes only. Actual values would require specific MD simulations.

Solvation Models and Solvent Effects on Electronic Structure and Reactivity

The surrounding solvent can significantly influence the electronic structure and reactivity of a molecule. Solvation models, such as the Polarizable Continuum Model (PCM) and the Conductor-like Screening Model (COSMO), are computational methods used to account for these solvent effects. researchgate.net These models treat the solvent as a continuous medium with a specific dielectric constant, which polarizes in response to the solute's charge distribution.

For this compound, the use of solvation models can predict how its properties, such as its dipole moment and the energies of its frontier molecular orbitals (HOMO and LUMO), change in different solvent environments. For example, in a polar solvent, the charge separation within the molecule is likely to be enhanced, potentially affecting its reactivity and spectral properties. Studies on substituted pyridines have shown that solvent polarity can shift the absorption bands in their electronic spectra. researchgate.net

Table 4: Hypothetical Solvent Effects on the Properties of this compound

| Solvent | Dielectric Constant | Calculated Dipole Moment (Debye) | HOMO-LUMO Gap (eV) |

| Vacuum | 1 | 2.5 | 4.8 |

| Chloroform | 4.8 | 3.1 | 4.6 |

| Water | 78.4 | 4.2 | 4.3 |

Note: This table presents hypothetical data based on general trends observed in computational studies of solvated organic molecules and is for illustrative purposes only. Actual values would require specific quantum chemical calculations with a given solvation model.

Despite a comprehensive search for scientific literature, there is insufficient publicly available information to generate a detailed article on "this compound" that adheres to the specific and technical outline provided.

As a precursor for advanced pyridine-containing scaffolds: No specific examples of complex scaffolds synthesized from this starting material were found.

In multicomponent reaction sequences: The literature searched did not provide instances of this amine being used in multicomponent reactions.

As a substrate for novel catalytic transformations: There is no readily available information on this compound being used to develop new catalytic methods.

As a design element for chemo-, regio-, and stereoselective syntheses: The role of this compound in directing the selectivity of chemical reactions is not documented in the available resources.

In chemical library synthesis or diversity-oriented synthesis: Its application in the generation of compound libraries for screening purposes is not described in the searched literature.

While the compound "this compound" is commercially available, it does not appear to be a widely utilized or extensively published building block for the advanced synthetic applications specified in the user's request. Therefore, constructing a thorough, informative, and scientifically accurate article with detailed research findings and data tables, as instructed, is not possible at this time.

6 2 Fluorophenoxy Pyridin 3 Amine As a Versatile Synthetic Intermediate and Chemical Building Block

Contribution to Chemical Library Synthesis and Diversity-Oriented Synthesis

Generation of Structural Analogues for Chemical Exploration

The primary amino group on the pyridine (B92270) ring of 6-(2-Fluorophenoxy)pyridin-3-amine is a key handle for generating structural analogues. This functional group readily participates in a variety of well-established chemical transformations, allowing chemists to systematically explore the structure-activity relationship (SAR) of resulting compounds. By modifying this position, researchers can fine-tune properties such as polarity, hydrogen bonding capability, and steric bulk.

Common synthetic strategies to generate analogues from the parent amine include:

Acylation and Amide Formation: The amino group can be acylated using various carboxylic acid derivatives (like acid chlorides or anhydrides) or by using coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form amide bonds. researchgate.net This introduces a wide array of substituents.

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, which are important functional groups in many therapeutic agents. mdpi.com

Schiff Base Formation: Condensation with aldehydes or ketones results in the formation of imines (Schiff bases), which can serve as intermediates for further reactions or as bioactive molecules themselves. semanticscholar.org

Michael Addition: The amino group can act as a nucleophile in Michael additions, for instance, by reacting with α,β-unsaturated compounds like vinyl sulfonamides or acrylamides to form new carbon-nitrogen bonds. nih.gov

These transformations enable the creation of a library of compounds for screening in drug discovery and agrochemical research programs.

Table 1: Examples of Reactions for Generating Structural Analogues

| Starting Material | Reagent Type | Resulting Functional Group | Potential Analogue Example |

|---|---|---|---|

| This compound | Benzoyl Chloride | Amide | N-(6-(2-Fluorophenoxy)pyridin-3-yl)benzamide |

| This compound | p-Toluenesulfonyl Chloride | Sulfonamide | N-(6-(2-Fluorophenoxy)pyridin-3-yl)-4-methylbenzenesulfonamide |

| This compound | Pyrrole-2-carbaldehyde | Imine (Schiff Base) | N-((1H-Pyrrol-2-yl)methylene)-6-(2-fluorophenoxy)pyridin-3-amine |

Incorporation into Complex Molecular Frameworks

Beyond simple analogue generation, this compound serves as a crucial building block for the assembly of intricate molecular architectures. Its inherent structure is often a core component of larger, biologically active molecules, particularly in the realm of kinase inhibitors. ontosight.ai

A prominent example is in the development of inhibitors for p38α mitogen-activated protein kinase (MAPK), a therapeutic target for inflammatory diseases and cancer. researchgate.net In potent inhibitors like Pamapimod and R1487, a pyrido[2,3-d]pyrimidin-7-one core is synthesized, and the phenoxy moiety is a key site for interaction with the kinase. researchgate.net The synthesis of such complex molecules often involves a multi-step sequence where a derivative of the aminopyridine scaffold is cyclized to form the bicyclic core. For instance, the amino group can be used to build a second ring onto the initial pyridine structure.

Furthermore, the pyridine and phenyl rings can be functionalized with halides (e.g., bromine or iodine) to enable cross-coupling reactions like the Suzuki coupling. mdpi.com This powerful carbon-carbon bond-forming reaction allows the scaffold to be connected to other complex fragments, such as boronic esters of other heterocyclic systems (e.g., indoles or pyrazoles), to rapidly construct large and diverse molecular frameworks. mdpi.com

Table 2: Research Findings on Complex Molecule Synthesis

| Target Molecule Class | Key Reaction Type | Role of Aminopyridine Scaffold | Reference |

|---|---|---|---|

| p38α MAPK Inhibitors | Cyclization, Amidation | Core structural component; phenoxy group for target binding. | researchgate.net |

| NOX2 Inhibitors | Suzuki Coupling | Serves as a coupling partner (after modification) to link with other heterocycles. | mdpi.com |

| Anticancer Agents | Amide Coupling | Foundation structure to which other functional groups are added to enhance cytotoxicity. | researchgate.net |

Future Perspectives in Synthetic Organic Chemistry Utilizing This Scaffold

The this compound scaffold is poised for continued importance in synthetic organic chemistry, driven primarily by the demands of the pharmaceutical and agrochemical industries. nih.gov The combination of a pyridine ring, an amine substituent, and a fluorine atom creates a privileged structural motif. ontosight.ai

Future applications will likely focus on:

Medicinal Chemistry: The scaffold is an attractive starting point for developing selective kinase inhibitors, as many existing inhibitors feature a similar aminopyridine or related heterocyclic core. nih.gov Its utility in targeting enzymes like p38α MAPK and Fms-like tyrosine kinase 3 (FLT3) highlights its potential in oncology and immunology. nih.govresearchgate.net The fluorophenoxy group is critical for optimizing target engagement and improving metabolic stability, a key consideration in modern drug design.

Agrochemicals: Fluorinated and trifluoromethylated pyridine derivatives are a cornerstone of the modern crop protection industry. nih.gov Compounds like fluazifop-butyl (B166162) and thiazopyr (B54509) demonstrate the efficacy of this class of molecules as herbicides. nih.gov The this compound scaffold provides a template for synthesizing new herbicides, fungicides, and pesticides with potentially improved efficacy and selectivity.

Materials Science: While less explored, functionalized pyridines are used in the development of organic light-emitting diodes (OLEDs) and other functional materials. The electronic properties of the this compound scaffold could be exploited in this area through further synthetic elaboration.

The versatility of its amino group for derivatization, combined with the favorable properties imparted by the fluorinated ring system, ensures that this compound will remain a valuable and frequently used building block for creating novel and functional molecules.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 6-(2-fluorophenoxy)pyridin-3-amine, and how can intermediates be optimized for yield?

- Methodology : A common approach involves nucleophilic aromatic substitution (SNAr) on halogenated pyridine precursors. For example, substituting a nitro group at the 3-position of pyridine with 2-fluorophenoxy via Pd-catalyzed coupling (e.g., Pd(OAc)₂/Xantphos systems) . Optimization includes temperature control (80–120°C), solvent selection (DMSO or DMF), and stoichiometric ratios (1:1.2 pyridine:phenol). Post-reduction of the nitro group to amine is achieved via hydrogenation (H₂/Pd-C in methanol) .

- Yield Improvement : Catalytic systems (e.g., t-BuONa as base) and microwave-assisted synthesis reduce reaction times from hours to minutes (e.g., 30 min at 150°C) .

Q. How should purity and structural integrity be validated during synthesis?

- Analytical Techniques :

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to confirm >98% purity .

- NMR : Key signals include aromatic protons (δ 6.8–8.2 ppm for pyridine and fluorophenoxy groups) and amine protons (δ 5.2–5.5 ppm, broad) .

- Mass Spectrometry : ESI-MS [M+H]⁺ expected at m/z 219.1 (C₁₁H₁₀FN₂O⁺) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Solubility : Moderately soluble in polar aprotic solvents (DMSO, DMF) but poorly in water (<0.1 mg/mL). Stability tests (24–72 hr in PBS at pH 7.4) show <5% degradation, suggesting suitability for in vitro assays .

Advanced Research Questions

Q. How can reaction conditions be tailored to minimize byproducts like dehalogenation or over-reduction?

- Challenge : Pd-catalyzed reactions risk dehalogenation of the 2-fluorophenoxy group.

- Mitigation : Use low Pd loading (1–2 mol%), ligand systems (e.g., Xantphos) to stabilize intermediates, and inert atmospheres (N₂/Ar) . For nitro reduction, replace H₂ with ammonium formate to prevent over-reduction .

Q. How do structural modifications (e.g., fluorophenoxy position) impact biological target binding?

- SAR Insights : Comparative studies of 2-, 3-, and 4-fluorophenoxy analogs reveal that the 2-fluorine substituent enhances steric interaction with hydrophobic pockets in kinase targets (e.g., tau protein binding affinity increases 3-fold vs. 4-F analogs) .

- Experimental Design : Docking simulations (AutoDock Vina) paired with in vitro inhibition assays (IC₅₀ measurements) validate positional effects .

Q. How can contradictory bioactivity data across studies be resolved?

- Case Example : Discrepancies in IC₅₀ values (e.g., 50 nM vs. 1.2 µM) may arise from assay conditions (ATP concentration, enzyme isoforms).

- Resolution : Standardize protocols (e.g., fixed ATP at 100 µM) and validate with orthogonal assays (SPR vs. fluorescence polarization) .

Q. What strategies enable isotopic labeling (e.g., ¹⁸F) for pharmacokinetic or imaging studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。